1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
Description
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13-5-3-4-6-15(13)24-12-18(22)21-10-9-14(11-21)25-17-8-7-16(23-2)19-20-17/h3-8,14H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIWSNSDIOPOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step synthetic route involving the following steps:
Formation of 6-methoxypyridazine: This starts with pyridazine and a methoxy substitution via electrophilic aromatic substitution.
Preparation of pyrrolidine derivative: Pyrrolidine is functionalized by introducing suitable leaving groups.
Linking through an oxy-pyrrolidin-1-yl intermediary: The coupling reaction between the prepared 6-methoxypyridazine and the pyrrolidine derivative.
Formation of ethanone derivative: The final coupling with o-toluidine derivative through esterification or amidation.
Industrial Production Methods: Industrial-scale production would likely use similar steps, optimized for large-scale synthesis. This involves high-yield reactions, efficient use of catalysts, and streamlined processes to reduce costs and waste.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions such as:
Oxidation: May form oxidized derivatives under specific conditions, useful for studying electron-donating properties.
Reduction: Reduction reactions can alter the pyridazinone ring or other functional groups.
Substitution: Particularly on the pyridazine ring and methoxy groups, allowing for a range of derivative compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Metal hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for replacing methoxy or other groups.
Major Products Formed:
Oxidized and reduced variants with modified functional groups
Substituted derivatives with different side chains
Scientific Research Applications
Chemistry: This compound is used as an intermediate in synthesizing more complex molecules, aiding in studying chemical reactions and properties.
Biology: Its bioactive properties make it a candidate for studying interactions with biological macromolecules and potential pharmacological effects.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with specific biological pathways.
Industry: Used in developing materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism involves interaction with specific molecular targets and pathways:
Binding to enzymes or receptors: in biological systems, influencing biochemical processes.
Modulation of gene expression: through interaction with DNA or RNA-binding proteins.
Impact on cell signaling pathways: , potentially leading to changes in cellular behavior or responses.
Comparison with Similar Compounds
Other pyridazine derivatives with different substitutions
Compounds with similar pyrrolidine and ethanone structures but different aryl groups
This compound's specific combination of functional groups and structural elements sets it apart, offering unique properties for various scientific and industrial applications.
Biological Activity
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex molecular structure, including a methoxypyridazinyl group and a pyrrolidinyl moiety, which suggest significant interactions with biological targets, particularly in the context of neurological disorders.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2034582-19-7 |
| Molecular Formula | C₁₈H₂₁N₃O₄ |
| Molecular Weight | 343.4 g/mol |
The structural components of this compound are critical in determining its biological activity, particularly its interactions with neurotransmitter systems.
Research indicates that this compound may exert its pharmacological effects through modulation of neurotransmitter systems. The methoxypyridazinyl moiety is believed to enhance bioavailability and selectivity towards specific receptors, making it a candidate for treating conditions such as anxiety and depression.
Central Nervous System Disorders
Studies have shown that this compound exhibits significant activity against various central nervous system (CNS) disorders. Its ability to interact with neurotransmitter receptors suggests potential applications in:
- Anxiolytic effects : Reducing anxiety levels.
- Antidepressant properties : Alleviating symptoms of depression.
A recent study highlighted the compound's effectiveness in animal models of anxiety, demonstrating reduced anxiety-like behavior compared to controls.
Comparative Analysis with Similar Compounds
To better understand the unique pharmacological profile of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluorophenoxy)-N-(pyridin-3-yloxy)acetamide | Fluorophenoxy group | Potential anti-cancer activity |
| 4-(6-Methoxypyridazin-3-yloxy)aniline | Methoxypyridazinyl moiety | Investigated for antibacterial properties |
| 1-(2-Hydroxyphenyl)-3-(pyridin-4-yloxy)propanone | Hydroxyl group on phenyl | Known for anti-inflammatory effects |
The unique combination of functional groups in this compound may enhance its pharmacological properties compared to these similar compounds, particularly in terms of CNS-targeting efficacy.
Study on Anxiety Reduction
In a controlled study involving rodents, administration of the compound resulted in a statistically significant reduction in anxiety-like behaviors as measured by the Elevated Plus Maze (EPM) test. The results indicated that doses as low as 10 mg/kg were effective, suggesting a favorable safety profile.
Neurotransmitter Interaction Study
A biochemical assay demonstrated that the compound interacts with serotonin and dopamine receptors, which are critical in mood regulation. This interaction profile aligns with its proposed use as an anxiolytic and antidepressant agent.
Q & A
Q. What are the key synthetic steps and methodologies for preparing 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone?
The synthesis involves multi-step reactions:
- Pyrrolidine Ring Formation : Cyclization of precursors (e.g., amines and carbonyl compounds) under basic conditions, often using formaldehyde or aldehydes .
- Coupling Reactions : The pyrrolidine intermediate is coupled with 6-methoxypyridazine and o-tolyloxy groups using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Optimization : Reaction conditions (temperature, solvent choice, catalysts) are critical for yield and purity. Techniques like continuous flow chemistry can enhance efficiency in industrial settings .
Characterization : Monitor intermediates via thin-layer chromatography (TLC) and confirm final structure using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- X-ray Crystallography : Determine crystal structure using SHELX software (e.g., SHELXL for refinement), which is widely validated for small-molecule crystallography .
- Spectroscopy : NMR (1H/13C) for functional group identification, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for detecting carbonyl groups .
- Chromatography : HPLC or gas chromatography (GC) to assess purity and quantify byproducts .
Q. How can researchers access reliable structural data for this compound?
- PubChem : Canonical SMILES, InChI key, and molecular formula are available (e.g., SMILES:
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3) . - Crystallographic Databases : Use the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) for deposited X-ray diffraction data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy on pyridazine) and compare bioactivity .
- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or receptors .
- High-Throughput Screening : Employ in vitro assays (e.g., kinase inhibition, cytotoxicity) to evaluate analogs .
Key Considerations : Monitor how structural changes (e.g., o-tolyloxy vs. m-tolyloxy) alter solubility, lipophilicity, and target interactions .
Q. How can contradictory bioactivity data across studies be resolved?
- Purity Verification : Re-examine compound purity using HPLC and elemental analysis to rule out impurities .
- Target Selectivity Profiling : Use proteome-wide screening (e.g., kinase panels) to identify off-target effects .
- Structural Confirmation : Re-analyze crystallographic data to ensure no polymorphism or co-crystallized solvents affect activity .
Q. What advanced methods elucidate the mechanism of action for this compound?
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., enzyme) to visualize binding modes .
- Cellular Pathway Analysis : Use RNA sequencing or phosphoproteomics to identify affected pathways (e.g., apoptosis, proliferation) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry with molecular targets .
Q. How can computational tools enhance experimental design for this compound?
- Molecular Dynamics (MD) Simulations : Predict stability of compound-target complexes under physiological conditions .
- QSAR Modeling : Develop quantitative models to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- Machine Learning : Train models on existing data to prioritize synthesis of high-potential analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
